molecular formula C14H12ClNO B11864463 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B11864463
M. Wt: 245.70 g/mol
InChI Key: WCFJAYZDGNQLFG-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one ( 141034-45-9) is a high-purity chemical compound offered for research and development purposes exclusively. This molecule, with the molecular formula C 14 H 12 ClNO and a molecular weight of 245.70, is characterized by its distinct structure featuring both an aminophenyl and a chlorophenyl moiety . As a functionalized amino ketone, this compound serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular architecture, containing both an aromatic amine and a ketone group, makes it a versatile precursor for synthesizing more complex heterocyclic systems, such as indoles and other pharmacologically relevant scaffolds . Researchers utilize this compound in various chemical transformations, including cyclization and condensation reactions, to develop novel compounds for biological screening. For research purposes only. Not intended for diagnostic or therapeutic uses. The product must be handled by qualified personnel and stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

1-(2-aminophenyl)-2-(2-chlorophenyl)ethanone

InChI

InChI=1S/C14H12ClNO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9,16H2

InChI Key

WCFJAYZDGNQLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chloroacetophenone with 2-aminobenzene under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates
This compound is primarily recognized as a pharmaceutical intermediate. Its structure allows for the synthesis of various bioactive molecules, which can be further modified to enhance their pharmacological properties. The presence of both an amino group and a chlorophenyl moiety contributes to its reactivity and versatility in synthetic routes aimed at developing new therapeutic agents .

Cytotoxic Activity
Recent studies have indicated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising results in inducing apoptosis in breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain contexts . This suggests that modifications to the core structure could yield potent anticancer agents.

Synthetic Methodologies

Reactivity in Organic Synthesis
The compound has been utilized in several synthetic methodologies involving Brønsted acid-mediated reactions. These reactions leverage the compound's ability to undergo regioselective dimerization and functionalization under controlled conditions. For example, studies have demonstrated that varying the reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of desired products derived from this compound .

Formation of Quinolines
One notable application involves the use of this compound in synthesizing quinoline derivatives through dimerization reactions. The ability to control product selectivity through reaction conditions has opened avenues for developing complex molecular architectures that are valuable in drug discovery .

Case Studies and Research Findings

Study Findings Applications
Study on Cytotoxicity Demonstrated that derivatives induce apoptosis in MDA-MB-231 breast cancer cellsPotential anticancer agents
Brønsted Acid-Mediated Reactions Showed selective formation of quinoline derivatives with yields up to 70%Synthetic methodologies for drug development
Pharmaceutical Intermediates Identified as a key intermediate for synthesizing bioactive compoundsDrug synthesis

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various pathways.

Comparison with Similar Compounds

JWH 203 Regioisomers

The JWH 203 regioisomer set includes compounds with a chlorine atom substituted at the 2- , 3- , or 4-position of the phenyl ring. Key differences include:

  • Pharmacological activity: The 2-chlorophenyl isomer (JWH 203) exhibits higher affinity for cannabinoid receptors compared to its 3- and 4-chloro analogs due to optimal steric and electronic interactions .
  • Mass spectrometry: Distinct fragmentation patterns are observed: 2-chloro isomer: Dominant fragment at m/z 144.0444 (C₉H₆NO⁺). 3-/4-chloro isomers: Additional peaks at m/z 188.1434 (C₁₃H₁₈N⁺) and 214.1226 (C₁₄H₁₆NO⁺) due to altered cleavage pathways .

Substituted Phenylpropenones

Compounds like (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (from anticancer studies) demonstrate how chlorophenyl positioning influences bioactivity. The 2-chloro substituent enhances cytotoxicity by facilitating π-π stacking with DNA, whereas 3-chloro analogs show reduced potency .

Functional Group Variations

Tetrazole Derivatives

  • 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one: Application: Used as a reference standard for API Cenobamate in drug development due to its stability and compatibility with analytical methods (e.g., HPLC) . Synthetic utility: The tetrazole ring introduces hydrogen-bonding capacity, enhancing solubility compared to the parent compound .

Morpholino and Amino Acid Amide Derivatives

  • 2-(2-Chlorophenyl)-1-morpholino-2-(phenylamino)ethan-1-one: NMR data: ¹H-NMR (300 MHz) shows a downfield shift at δ 7.85 ppm for the ketone proton, contrasting with δ 7.12–7.45 ppm in the parent compound due to electron-withdrawing effects of the morpholine group . Reactivity: The morpholine substituent enables photoredox-catalyzed carbamoylation, a pathway inaccessible to the amino analog .

Structural Analogs in Drug Development

Quinoline Nitrate Derivatives

Derivatives synthesized from 1-(2-aminophenyl)ethan-1-one, such as (3,4-dimethylquinolin-2-yl)methyl nitrate, exhibit NO-releasing anticancer activity. The 2-chlorophenyl moiety stabilizes the intermediate enone system, improving pharmacokinetic properties compared to non-chlorinated analogs .

Prolinamide-Catalyzed Derivatives

In atom-economical syntheses, 1-(2-chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one derivatives show enhanced enantioselectivity (up to 92% ee) in aldol reactions due to the chloro group’s inductive effects, which polarize the carbonyl group .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position/Group Molecular Formula Key Data (HRMS/NMR) Reference
1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one 2-NH₂, 2-Cl C₁₄H₁₁ClNO HRMS: [M+H]⁺ calc. 260.0476
JWH 203 (2-chloro isomer) 2-Cl C₂₀H₂₁ClN₂O m/z 144.0444 (C₉H₆NO⁺)
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one Tetrazole-2-yl C₉H₇ClN₄O Solubility: 12 mg/mL (DMSO)

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one, and how do reaction conditions impact yield and purity?

  • Methodological Answer: A key method involves nucleophilic substitution reactions. For example, 2-bromo-2′-chloroacetophenone can react with tetrazole derivatives in acetonitrile using potassium carbonate as a base, achieving yields of ~40–45% . Critical factors include:
  • Solvent Choice: Acetonitrile facilitates solubility and reaction efficiency.
  • Temperature: Room temperature minimizes side reactions.
  • Base Selection: Potassium carbonate aids in deprotonation without excessive hydrolysis.
    Post-synthesis, crystallization in isopropanol/heptane mixtures improves purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer:
  • NMR Spectroscopy:
  • 1H-NMR: Peaks at δ 7.39–7.77 ppm (aromatic protons) and δ 5.98 ppm (methylene group adjacent to tetrazole) confirm substitution patterns .
  • 13C-NMR: A carbonyl signal near δ 190 ppm verifies the ketone moiety .
  • Mass Spectrometry: Molecular ion peaks at m/z 222.63 (C9_9H7_7ClN4_4O) validate the molecular formula .

Q. How is this compound utilized in medicinal chemistry, and which structural features drive its biological activity?

  • Methodological Answer: The 1,2,3,4-tetrazol-2-yl group enhances bioavailability and hydrogen-bonding potential, making it a candidate for enzyme inhibition (e.g., kinase or protease targets) . The 2-chlorophenyl group contributes to lipophilicity, aiding membrane permeability. Researchers often derivatize the ketone moiety to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in analyzing hydrogen-bonding networks for this compound?

  • Methodological Answer: SHELXL refines high-resolution X-ray diffraction data to map hydrogen bonds between the amino group and adjacent electronegative atoms (e.g., tetrazole N-atoms). Challenges include:
  • Twinned Crystals: Use SHELXD for structure solution and SHELXPRO for macromolecular interface adjustments .
  • Disorder Modeling: Partial occupancy refinement in SHELXL accounts for dynamic hydrogen-bonding patterns .

Q. What strategies address contradictions between computational reactivity predictions and experimental data for this compound?

  • Methodological Answer: Discrepancies often arise in regioselectivity (e.g., tetrazole isomer formation). Solutions include:
  • Mechanistic Probes: Isotopic labeling (e.g., 13^{13}C at the ketone) tracks reaction pathways via NMR .
  • Kinetic Studies: Varying reaction temperatures and monitoring intermediates via LC-MS clarifies dominant pathways .

Q. How can visible-light photocatalysis modify this compound via C−S cross-coupling, and what mechanistic insights are critical?

  • Methodological Answer: Visible-light-promoted reactions (e.g., with 2-chlorothiophenol) utilize cesium carbonate as a base and Ir-based photocatalysts. Key considerations:
  • Radical Intermediates: EPR spectroscopy confirms thiyl radical formation during C−S bond formation .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance charge transfer efficiency .

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